

Otilonium Bromide: A Technical Guide to its Molecular Interactions with Ion Channels

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Compound of Interest

Compound Name: **Otilonium**

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms of **Otilonium** Bromide (OB), a quaternary ammonium derivative used as a spasmolytic agent in the treatment of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is rooted in a complex and multifaceted interaction with several ion channels and receptors within the gastrointestinal tract. This guide synthesizes key quantitative data, details common experimental protocols used in its study, and visualizes the associated signaling pathways.

Quantitative Analysis of Molecular Interactions

Otilonium Bromide's spasmolytic activity is not attributed to a single mode of action but rather to a combination of effects on various cellular targets.^{[1][2]} The drug primarily concentrates in the wall of the large bowel, where it exerts its effects locally.^[1] Its principal mechanism involves the modulation of calcium ion (Ca^{2+}) influx and mobilization, which is critical for smooth muscle contraction.^{[1][3][4]} The following tables summarize the quantitative data from various studies on its interactions with key ion channels and receptors.

Table 1: Inhibition of Voltage-Gated Ion Channels by Otilonium Bromide

Target Channel	Species/Tissue /Cell Line	Method	Quantitative Value (IC ₅₀ /EC ₅₀)	Key Findings
L-type Ca ²⁺ Channels	Human Jejunal Smooth Muscle Cells	Patch-Clamp	25% inhibition at 0.9 μM; 90% at 9 μM	OB inhibits Ca ²⁺ entry at clinically relevant concentrations. No effect on Na ⁺ or K ⁺ currents was observed.[5][6]
L-type Ca ²⁺ Channels	Human Colonic Smooth Muscle Cells	Calcium Imaging (KCl-induced)	EC ₅₀ = 3.6 μM	Demonstrates potent inhibition of Ca ²⁺ influx via L-type channels. [7]
L-type Ca ²⁺ Channels	Human Colonic Smooth Muscle Cells	Calcium Imaging (BayK8644-induced)	EC ₅₀ = 4.0 μM	Confirms inhibitory action using an L-type channel agonist. [7]
L-type Ca ²⁺ Channels	Human Sigmoid Colon Smooth Muscle Cells	Calcium Imaging (KCl-induced)	IC ₅₀ = 0.2 μM (200 nM)	High potency observed in human sigmoid colon, a primary target tissue.[8]
L-type Ca ²⁺ Channels	Rat Colonic Smooth Muscle Cells	Patch-Clamp	EC ₅₀ = 885 nM	The inhibitory effect of OB on inward current was confirmed to be on L-type Ca ²⁺ current using nifedipine. [9][10]

L-type Ca^{2+} Channels	Rat Colon	Receptor Binding Assay	$\text{IC}_{50} = 1020 \text{ nM}$ (vs. Verapamil site)	OB shows competitive interaction with the verapamil binding site on L-type channels. [11]
T-type Ca^{2+} Channels ($\text{Ca}_v3.1$)	HEK293 Cells (transfected)	Patch-Clamp	$\text{IC}_{50} = 774 \text{ nM}$	OB reversibly blocks the $\text{Ca}_v3.1 (\alpha 1G)$ T-type Ca^{2+} channel subunit. [12] [13]
T-type Ca^{2+} Channels ($\text{Ca}_v3.2$)	HEK293 Cells (transfected)	Patch-Clamp	$\text{IC}_{50} = 774 \text{ nM}$ (approx.)	OB also blocks the $\text{Ca}_v3.2 (\alpha 1H)$ subunit, prevalent in the gastrointestinal tract. [12]
T-type Ca^{2+} Channels ($\text{Ca}_v3.3$)	HEK293 Cells (transfected)	Patch-Clamp	$\text{IC}_{50} < 774 \text{ nM}$ (higher affinity)	OB demonstrates a significantly greater affinity for the $\text{Ca}_v3.3 (\alpha 1I)$ subunit compared to $\text{Ca}_v3.1$ and $\text{Ca}_v3.2$. [12] [14]
Na^+/K^+ Channels	Human Circular Smooth Muscle Cells	Patch-Clamp	No significant effect	OB's action is selective for Ca^{2+} channels over Na^+ and K^+ channels in this tissue. [5] [6]

Table 2: Effects of Otilonium Bromide on Receptor-Mediated Responses

Target Receptor/Pathway	Species/Tissue /Cell Line	Method	Quantitative Value (IC ₅₀ /EC ₅₀)	Key Findings
Muscarinic M ₃ Receptors	Human Colonic Crypts (ACh-induced Ca ²⁺ signal)	Fluorescence Imaging	IC ₅₀ = 880 nM	OB specifically inhibits M ₃ receptor-coupled calcium signals, suggesting a potential anti-secretory action. [15]
Muscarinic Receptors	Human Colonic Smooth Muscle Cells (Carbachol-induced Ca ²⁺)	Calcium Imaging	EC ₅₀ = 8.4 μM	OB inhibits calcium transients induced by muscarinic receptor activation.[7]
Muscarinic M ₂ Receptors	Rat Colon	Receptor Binding Assay	IC ₅₀ = 1220 nM	Shows competitive interaction with muscarinic M ₂ receptors.[11]
Muscarinic Receptors	Guinea-Pig Colon (Methacholine-induced contraction)	Sucrose Gap	IC ₅₀ = 3.7 μM	Demonstrates potent antimuscarinic effects on both membrane depolarization and smooth muscle contraction.[16]
Tachykinin NK ₂ Receptors	Human Colonic Smooth Muscle	Calcium Imaging	EC ₅₀ = 11.7 μM	OB inhibits responses mediated by

	Cells (NKA-induced Ca^{2+})			neurokinin A (NKA), indicating tachykinin receptor antagonism. [7]
Tachykinin NK ₂ Receptors	Guinea-Pig Colon ([β Ala ⁸]NKA(4-10)-induced response)	Sucrose Gap	$\text{IC}_{50} = 38 \mu\text{M}$ (depolarization), $45 \mu\text{M}$ (contraction)	Confirms NK ₂ receptor antagonist activity. [16]
Tachykinin NK ₁ Receptors	Guinea-Pig Colon ([Sar^9]SP-sulphone-induced contraction)	Sucrose Gap	$\text{IC}_{50} = 43 \mu\text{M}$	OB suppresses contractions initiated by NK ₁ receptor agonists, likely via downstream Ca^{2+} channel blockade. [16]

Key Experimental Protocols

The characterization of **Otilonium** Bromide's molecular interactions relies on several key electrophysiological and pharmacological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel currents from individual cells, providing direct evidence of channel blockade.

- **Cell Preparation:** Studies commonly use either primary isolated smooth muscle cells from human or animal tissue (e.g., colon, jejunum) or heterologous expression systems like Human Embryonic Kidney (HEK293) cells.[\[5\]](#)[\[12\]](#) HEK293 cells are transfected with cDNAs encoding specific ion channel subunits (e.g., Ca_v3.1, Ca_v3.2, Ca_v3.3) to isolate and study the drug's effect on a single channel type.[\[12\]](#)[\[14\]](#)
- **Recording Procedure:**

- A glass micropipette with a tip diameter of ~1 μm , filled with an intracellular-like solution, is pressed against the membrane of a single cell to form a high-resistance seal ("giga-seal").
- A brief suction pulse is applied to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior (the "whole-cell" configuration).
- The membrane potential is clamped at a holding potential (e.g., -100 mV), and voltage steps are applied to elicit specific ion channel currents (e.g., stepping to -40 mV to record T-type Ca^{2+} currents).[12]
- Control currents are recorded in an extracellular solution (e.g., NaCl Ringer). The solution is then exchanged with one containing increasing concentrations of **Otilonium** Bromide (e.g., 10^{-8} to 10^{-5} M) to measure the degree of current inhibition.[12][14]
- Data is amplified, digitized, and analyzed to determine parameters like percentage inhibition and IC_{50} values.[12]

Calcium Imaging

This method measures changes in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$), a key downstream event of ion channel and receptor activation, in response to stimuli.

- Cell/Tissue Preparation: Experiments are performed on cultured smooth muscle cells (e.g., Human Cultured Colonic Smooth Muscle Cells - HCSMCs) or isolated tissues like human colonic crypts.[7][15]
- Fluorescent Dye Loading: Cells are loaded with a Ca^{2+} -sensitive fluorescent indicator dye (e.g., Fura-2 AM). The fluorescence intensity of the dye changes in proportion to the concentration of free intracellular Ca^{2+} .
- Measurement:
 - A baseline fluorescence is established.
 - Cells are stimulated with a specific agonist to induce a Ca^{2+} transient. The stimulus can be a depolarizing agent like KCl (to open voltage-gated Ca^{2+} channels), a receptor agonist like carbachol or neurokinin A, or a Ca^{2+} channel agonist like BayK8644.[7][8]

- The experiment is repeated after pre-incubating the cells with **Otilonium** Bromide to measure its inhibitory effect on the Ca^{2+} signal.
- Fluorescence is monitored using a fluorescence imaging system, and the data is used to calculate EC_{50} values for the inhibition of Ca^{2+} transients.[7]

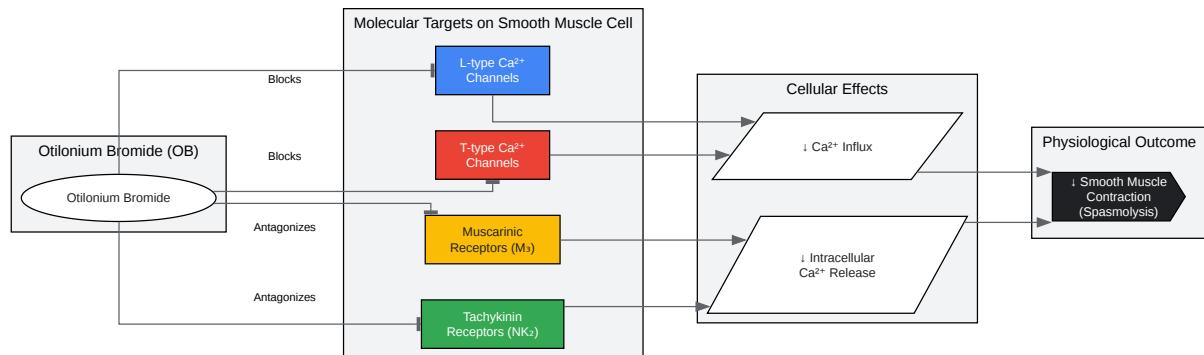
Isolated Tissue (Organ Bath) and Sucrose Gap Experiments

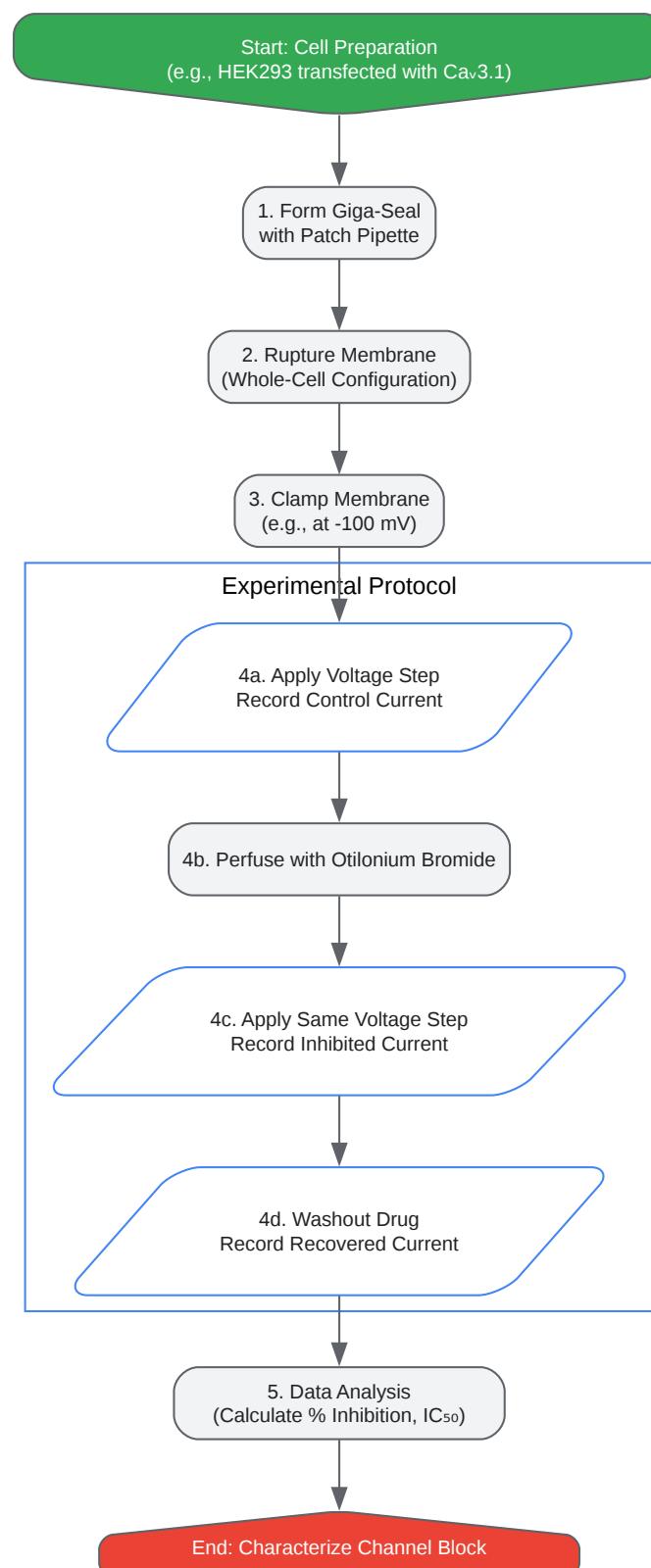
These techniques measure the contractile and electrical responses of intact smooth muscle tissue strips.

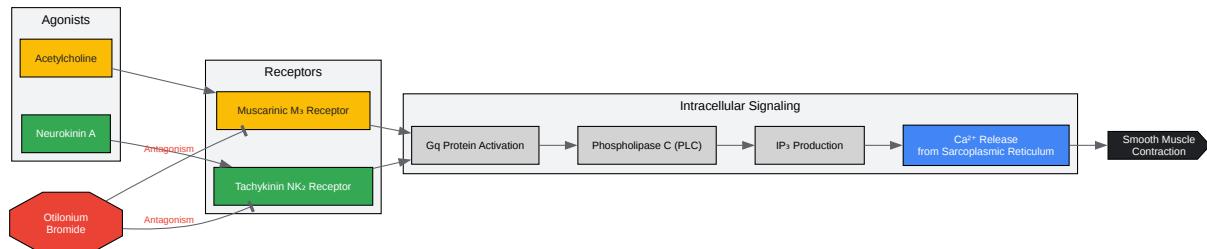
- Tissue Preparation: Circular smooth muscle strips are dissected from animal (rat, guinea-pig) or human colon and mounted in an organ bath or a sucrose gap apparatus.[8][16] The tissue is continuously perfused with an oxygenated physiological solution (e.g., Krebs solution) at 37°C.[12]
- Measurement:
 - Mechanical Activity: Contractile force is measured using an isometric force transducer. The effect of OB is tested on spontaneous contractions or contractions induced by electrical field stimulation (EFS) or specific agonists (e.g., methacholine, substance P).[8][16]
 - Electrical Activity (Sucrose Gap): This method allows for the recording of changes in the collective membrane potential of the smooth muscle tissue. It is used to measure the effect of OB on membrane depolarization and action potentials induced by agonists.[16]
 - Dose-response curves are generated by applying cumulative concentrations of **Otilonium** Bromide, and IC_{50} values for the inhibition of contraction or depolarization are calculated.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the multifaceted mechanism of **Otilonium** Bromide and the experimental workflow used to characterize its effects.







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